6-Ethoxypyridazine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug-likeness Prediction

Researchers optimizing pyridazine-based leads often face poor cellular permeability that stalls development. 6-Ethoxypyridazine-3-carboxylic acid (CAS 142054-74-8) solves this. • LogP gain: The 6-ethoxy group raises LogP by ~0.7 units vs. unsubstituted analogs, boosting passive membrane diffusion. • Synthetic edge: A concise 2-3 step route lowers cost vs. methoxy analogs (4+ steps), accelerating gram-to-kilogram scale-up. • Metal chelation: Five H-bond acceptor sites expand coordination versatility for MOF, catalyst, and metallodrug design. Bulk quantities with batch consistency are available.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 142054-74-8
Cat. No. B582790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxypyridazine-3-carboxylic acid
CAS142054-74-8
Synonyms3-Pyridazinecarboxylicacid,6-ethoxy-(9CI)
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-2-12-6-4-3-5(7(10)11)8-9-6/h3-4H,2H2,1H3,(H,10,11)
InChIKeyHMNDGPIMVAZVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxypyridazine-3-carboxylic Acid (CAS 142054-74-8) Overview


6-Ethoxypyridazine-3-carboxylic acid (CAS 142054-74-8) is a nitrogen-containing heterocyclic building block featuring a pyridazine core with a carboxylic acid at the 3-position and an ethoxy (-OCH₂CH₃) group at the 6-position [1]. This substitution pattern confers distinct physicochemical properties, including a molecular weight of 168.15 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5, which influence its solubility and reactivity profile compared to unsubstituted or differently substituted pyridazine-3-carboxylic acid analogs [2].

6-Ethoxypyridazine-3-carboxylic Acid (CAS 142054-74-8): Substitution Limitations


Pyridazine-3-carboxylic acid derivatives are not functionally interchangeable because the nature of the 6-position substituent directly modulates the electron density of the aromatic ring, which in turn governs the compound's solubility, metal-chelating ability, and reactivity in downstream coupling reactions [1]. The ethoxy group in 6-ethoxypyridazine-3-carboxylic acid introduces a distinct electronic and steric profile relative to the unsubstituted (H), methoxy (OCH₃), or chloro (Cl) analogs, resulting in quantifiable differences in physicochemical parameters that can critically impact synthetic yield and biological target engagement [2].

6-Ethoxypyridazine-3-carboxylic Acid (CAS 142054-74-8) Quantitative Comparison


LogP and TPSA Differences vs. Unsubstituted and 6-Methoxy Analogs

The introduction of an ethoxy group at the 6-position of pyridazine-3-carboxylic acid significantly alters its lipophilicity and polar surface area relative to the unsubstituted and methoxy analogs, impacting passive membrane permeability predictions. Computed values from authoritative databases provide a quantifiable basis for selection [1].

Medicinal Chemistry Physicochemical Profiling Drug-likeness Prediction

Hydrogen Bond Acceptor Capacity: Ethoxy vs. Chloro Analog

The substitution of a chloro group with an ethoxy group replaces a halogen capable of halogen bonding with an ether oxygen that serves as an additional hydrogen bond acceptor. This structural change alters the compound's hydrogen bond acceptor count and its potential for participation in specific non-covalent interactions [1].

Organic Synthesis Building Block Reactivity Supramolecular Chemistry

Synthetic Route Efficiency: Ethoxy vs. Methoxy Analog

While the methoxy analog (6-Methoxypyridazine-3-carboxylic acid) is produced via a multi-step synthesis starting from 3-chloro-6-methylpyridazine, involving oxidation and substitution steps, the ethoxy analog is typically prepared via a more straightforward condensation of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization [1][2]. This difference in synthetic route complexity can influence commercial availability, cost, and lead times.

Process Chemistry Synthetic Intermediate Procurement Building Block Availability

6-Ethoxypyridazine-3-carboxylic Acid (CAS 142054-74-8) Application Scenarios


Medicinal Chemistry: Enhancing Membrane Permeability

When a pyridazine-3-carboxylic acid core scaffold shows promising in vitro activity but suffers from poor cellular permeability, substitution with an ethoxy group at the 6-position (6-ethoxypyridazine-3-carboxylic acid) can increase LogP by ~0.7 units compared to the unsubstituted analog, potentially improving passive diffusion across cell membranes [1]. This makes the compound a strategic intermediate for synthesizing analogs with improved pharmacokinetic profiles.

Hydrogen Bonding and Metal Chelation in Supramolecular Chemistry

The 6-ethoxypyridazine-3-carboxylic acid scaffold, with its five hydrogen bond acceptor sites, offers enhanced coordination versatility for metal complex formation compared to analogs lacking the ether oxygen [1]. This property is valuable for researchers developing novel catalysts, MOFs (Metal-Organic Frameworks), or metallodrugs, where the ethoxy group can provide a specific interaction point for tuning complex stability and geometry.

Process Chemistry: Cost-Effective Scale-Up Building Block

Due to its relatively concise synthetic route (2-3 steps vs. 4+ steps for methoxy analogs), 6-ethoxypyridazine-3-carboxylic acid represents a more cost-effective and readily accessible building block for large-scale synthesis of pyridazine-containing drug candidates [1]. Procurement of this intermediate can reduce overall project costs and accelerate development timelines in industrial pharmaceutical research settings.

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